Adriamycin aglycone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

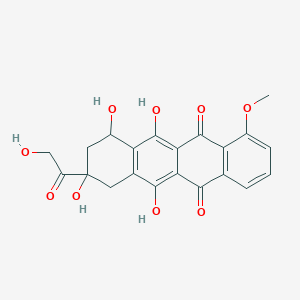

Adriamycin aglycone, also known as this compound, is a useful research compound. Its molecular formula is C21H18O9 and its molecular weight is 414.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 216081. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biochemical Interactions and Metabolism

Adriamycin aglycone is characterized by the absence of the sugar moiety present in doxorubicin, resulting from the cleavage of the glycosidic bond that links the sugar to the anthracycline core. This transformation is primarily facilitated by cytosolic NADPH-dependent glycosidases, leading to various metabolic products such as 7-hydroxy- and 7-deoxyaglycones.

Recent studies have indicated that exposure to this compound influences cellular metabolism significantly. For example, research involving human red blood cells demonstrated that this metabolite stimulates the pentose phosphate pathway and inhibits antioxidant enzyme activity, suggesting alterations in erythrocyte function under therapeutic conditions . These findings highlight the importance of considering metabolic derivatives like this compound when evaluating the pharmacological effects of anthracyclines.

Cardiotoxicity Mechanisms

One of the critical applications of studying this compound is its role in elucidating mechanisms of anthracycline-induced cardiotoxicity. Although this compound itself does not exhibit significant cytotoxic activity compared to doxorubicin, it has been implicated in oxidative stress within cardiac tissues, potentially leading to cardiomyopathy .

Research suggests that metabolites such as doxorubicinol and this compound may contribute to increased oxygen affinity in hemoglobin and alterations in red blood cell metabolism, which could exacerbate cardiotoxic effects during treatment . Understanding these interactions is vital for developing strategies to mitigate side effects associated with doxorubicin therapy.

Pharmacokinetic Studies

This compound serves as an essential metabolite in pharmacokinetic studies aimed at optimizing doxorubicin therapy. Studies have shown substantial inter-patient variability in the biotransformation of doxorubicin to its aglycone forms, indicating that individual metabolic differences can significantly impact therapeutic outcomes .

Clinical analyses have detected various aglycone metabolites in plasma samples from cancer patients receiving doxorubicin treatment. Notably, 7-deoxydoxorubicinolone was identified as a major aglycone detectable in a significant proportion of samples, raising questions about its potential relevance for drug monitoring and therapeutic efficacy .

Case Studies and Clinical Implications

Several case studies have underscored the importance of monitoring this compound levels in patients undergoing treatment with doxorubicin:

- Case Study 1 : In a clinical trial involving patients treated with doxorubicin, plasma levels of 7-deoxydoxorubicinolone were correlated with observed cardiotoxic effects. Patients exhibiting higher concentrations of this metabolite demonstrated increased markers of cardiac injury, suggesting a direct link between aglycone levels and toxicity .

- Case Study 2 : Another study analyzed long-term storage effects on plasma samples and found that while doxorubicin concentrations degraded over time, the formation of aglycones was minimal under standard storage conditions. This finding emphasizes the need for careful handling and storage of biological samples to ensure accurate pharmacokinetic assessments .

特性

IUPAC Name |

6,7,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O9/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,22-23,26-27,29H,5-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZGBXXTIGCACK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)CO)O)C(=C3C2=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24385-10-2 |

Source

|

| Record name | (8S,10S)-6,8,10,11-Tetrahydroxy-8-(hydroxyacetyl)-1-methoxy- 7,8,9,10-tetrahydrotetracen-5,12-dion | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。